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Compound of Interest

Compound Name:
Diethyl aminomalonate

hydrochloride

Cat. No.: B050763 Get Quote

A Comparative Guide to the Synthesis of Diethyl
Aminomalonate
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction conditions for the synthesis of

diethyl aminomalonate, a critical intermediate in the production of various pharmaceuticals,

including the anti-influenza drug Favipiravir, and in the synthesis of pyrimidine heterocyclic

compounds.[1] The primary route to this compound involves a two-step process: the nitrosation

of diethyl malonate to form diethyl isonitrosomalonate, followed by the reduction of this

intermediate. This document outlines and compares different methodologies for these steps,

presenting key experimental data, detailed protocols, and a visual representation of the general

synthetic pathway.

Comparative Analysis of Synthesis Conditions
The following table summarizes the key parameters and outcomes of different reported

methods for the synthesis of diethyl aminomalonate, typically isolated as its more stable

hydrochloride salt.
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Parameter

Method 1: Pd/C

Catalytic

Hydrogenation

Method 2: AlNiFe

Catalytic

Hydrogenation

Method 3: Pd/C

Catalytic

Hydrogenation in

Ethyl Acetate

Starting Material Diethyl malonate Diethyl malonate

Diethyl

hydroxyiminomalonate

and diethyl

acetoxyiminomalonate

mixture

Nitrosation Reagent
Sodium nitrite in

aqueous solution

Sodium nitrite in

aqueous solution
Not specified

Nitrosation Solvent Acetic acid / Ether
Ethyl acetate / Acetic

acid
Not specified

Nitrosation Temp. Not specified 0-10°C Not specified

Reduction Catalyst
10% Palladium-on-

charcoal

AlNiFe three-way

catalyst

5% Palladium-on-

charcoal

Reduction Solvent Absolute ethanol Absolute ethanol Ethyl acetate

Reduction Temp. < 50°C 40-50°C 30-35°C

Reduction Pressure
Not specified (Parr

Hydrogenator)
1.0-2.0 MPa 20 bar

Overall Yield
78-82% (as

hydrochloride)[2]

88-91% (as

hydrochloride)[1]

85.1% (as

hydrochloride)[3]

Purity
Melting point: 162-

163°C[2]
99.5-99.7%[1]

100% (by chlorine

content)[3]

Key Advantages
Well-established,

reliable method.

High yield and purity,

milder conditions.[1]
High yield and purity.

Key Disadvantages

Requires handling of

hydrogen gas under

pressure.

Requires a

specialized catalyst.

Requires high-

pressure

hydrogenation

equipment.
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General Synthetic Pathway
The synthesis of diethyl aminomalonate from diethyl malonate generally proceeds through the

formation of an isonitroso intermediate, which is subsequently reduced to the desired amine.

Diethyl Malonate

Diethyl Isonitrosomalonate

 1. NaNO2, Acetic Acid

Diethyl Aminomalonate
Hydrochloride

 2. Reduction (e.g., H2, Catalyst)
 3. HCl

Click to download full resolution via product page

Caption: General reaction scheme for diethyl aminomalonate synthesis.

Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on
Charcoal
This protocol is adapted from a well-established procedure.[2]

Step 1: Preparation of Diethyl Isonitrosomalonate

An ethereal solution of diethyl isonitrosomalonate is prepared from 50 g of diethyl malonate.

[2]

The ethereal solution is washed with 80 mL portions of 1% sodium bicarbonate solution until

the final wash is yellow.[2]
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The solution is dried over anhydrous sodium sulfate overnight in a refrigerator and then

filtered.[2]

The ether is removed under reduced pressure at a temperature below 30°C.[2]

Step 2: Reduction to Diethyl Aminomalonate

A 0.1-mole aliquot of the crude diethyl isonitrosomalonate is placed in a 500-mL reduction

bottle with 100 mL of absolute alcohol and 3 g of 10% palladium-on-charcoal catalyst.[2]

The mixture is hydrogenated in a Parr Hydrogenator, flushing the system three to four times

with hydrogen.[2]

After the reduction is complete, the catalyst is removed by filtration.[2]

The filtrate is concentrated under reduced pressure at a temperature below 50°C.[2]

Step 3: Formation of the Hydrochloride Salt

The crude diethyl aminomalonate is diluted with 80 mL of dry ether and filtered.[2]

The filtrate is cooled in an ice bath, and dry hydrogen chloride is passed over the stirred

solution.[2]

The precipitated fine white crystals of diethyl aminomalonate hydrochloride are collected

by suction filtration and washed with dry ether.[2]

This process is repeated on the filtrate until no further precipitation occurs. The reported yield

is 16.5–17.4 g (78–82%).[2]

Method 2: Catalytic Hydrogenation using AlNiFe
Catalyst
This method is based on a patented process that reports high yields.[1]

Step 1: Preparation of Diethyl Oximinomalonate
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To a 1000 mL four-necked bottle, add 80 g of diethyl malonate, 400 mL of ethyl acetate, and

90 g of glacial acetic acid, and stir for 30 minutes.[1]

Cool the mixture to 5°C and add a solution of 69 g of sodium nitrite in 81 g of water dropwise

over 2 hours, maintaining the temperature at 0-10°C.[1]

After the addition is complete, continue stirring and maintain the temperature at 15-25°C for

20 hours.[1]

Allow the layers to separate, extract the aqueous layer once with 200 mL of ethyl acetate,

and discard the aqueous layer.[1]

Wash the combined ethyl acetate layers with 200 mL of water, separate the layers, and

evaporate the ethyl acetate under reduced pressure to obtain diethyl oximinomalonate (93 g,

98.4% yield).[1]

Step 2: Reduction to Diethyl Aminomalonate

In a hydrogenation kettle, combine 240 g of absolute ethanol, 60 g of diethyl

oximinomalonate, and 3.0 g of AlNiFe three-way catalyst.[1]

Seal the kettle, replace the atmosphere with nitrogen, and then introduce hydrogen to a

pressure of 1.0-2.0 MPa.[1]

Maintain the temperature at 40-50°C and stir for 6 hours.[1]

After cooling and depressurizing, filter to remove the catalyst.[1]

Step 3: Formation of the Hydrochloride Salt

Cool the filtrate in a 500 mL four-neck flask with stirring.[1]

Add 50 g of 35% hydrogen chloride in ethanol dropwise at 0-5°C over 1 hour, followed by

stirring for an additional hour.[1]

Distill off the ethanol under reduced pressure.[1]

Add 200 mL of acetone to the residue, stir for 1 hour, and cool to 5-10°C.[1]
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Filter the product, wash the filter cake with acetone, and dry at 60°C to obtain diethyl
aminomalonate hydrochloride (61 g, 91% yield, 99.7% content).[1]

Method 3: Catalytic Hydrogenation in Ethyl Acetate
This protocol is from a patent describing a process for preparing aminomalonic acid ester salts.

[3]

Step 1: Hydrogenation

In a 1.5 L pressure reactor, place a solution of 420.0 g of a mixture of diethyl

hydroxyiminomalonate and diethyl acetoxyiminomalonate (2.0 mol) in 400 mL of ethyl

acetate, 40.0 g of anhydrous magnesium sulfate, and 12.5 g of 5% palladium on activated

charcoal.[3]

Introduce hydrogen at a pressure of 20 bar at 30-35°C for 80 minutes, or until the pressure

remains constant, with thorough stirring.[3]

Cool the reaction mixture to 20°C and dilute with 200 mL of ethyl acetate.[3]

Filter off the magnesium sulfate and catalyst, and wash the solid three times with a total of

200 mL of ethyl acetate. Combine the washings with the filtrate.[3]

Step 2: Formation of the Hydrochloride Salt

Precipitate diethyl aminomalonate hydrochloride as a white solid by introducing 68 g of

dry hydrogen chloride into the combined filtrate.[3]

Filter the solid, wash with ethyl acetate, and dry under vacuum at 70°C.[3]

The reported yield is 359.6 g (85.1% of theory) with a melting point of 165°C and 100%

purity based on chlorine content.[3]

Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of diethyl
aminomalonate hydrochloride.
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Caption: General experimental workflow for synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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